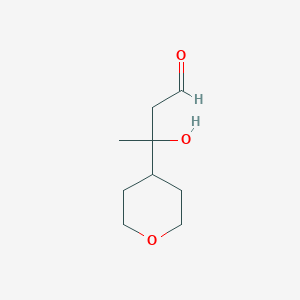

3-Hydroxy-3-(oxan-4-yl)butanal

Description

3-Hydroxy-3-(oxan-4-yl)butanal is a chiral aldehyde derivative featuring a hydroxyl group and a tetrahydropyran (oxane) ring at the β-position of the aldehyde functional group. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol. The compound’s structure combines the reactivity of an aldehyde with the steric and electronic effects of the oxane ring, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals.

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

3-hydroxy-3-(oxan-4-yl)butanal |

InChI |

InChI=1S/C9H16O3/c1-9(11,4-5-10)8-2-6-12-7-3-8/h5,8,11H,2-4,6-7H2,1H3 |

InChI Key |

OMXRCSAAGPTUPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=O)(C1CCOCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(oxan-4-yl)butanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of an aldehyde with a ketone, followed by cyclization to form the oxan-4-yl ring . The reaction conditions often include the use of a base catalyst, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-Hydroxy-3-(oxan-4-yl)butanal may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(oxan-4-yl)butanal undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-oxo-3-(oxan-4-yl)butanal.

Reduction: Formation of 3-hydroxy-3-(oxan-4-yl)butanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Hydroxy-3-(oxan-4-yl)butanal has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(oxan-4-yl)butanal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity, allowing it to form covalent bonds with other molecules. This reactivity is exploited in various applications, including catalysis and drug development .

Comparison with Similar Compounds

Functional Group and Reactivity Comparisons

The aldehyde group in 3-Hydroxy-3-(oxan-4-yl)butanal distinguishes it from analogs with nitrile or carboxylic acid groups. For example:

- 3-Hydroxy-3-(oxan-4-yl)propanenitrile (CAS 1516619-31-0, C₈H₁₃NO₂): Replaces the aldehyde with a nitrile group, altering reactivity toward nucleophilic additions (e.g., cyanide’s stability vs. aldehyde’s electrophilicity). Its molecular weight (155.19 g/mol) is lower due to the absence of an oxygen atom and shorter carbon chain .

- (3R,4R)-4-(Hydroxymethyl)oxan-3-ol: Features a hydroxymethyl group on the oxane ring and lacks the aldehyde functionality. This compound is noted for its utility in polymer chemistry and pharmaceuticals, emphasizing how functional group positioning affects application scope .

Structural Analogues in Natural Products

Volatile aldehydes such as butanal 2-methyl and butanal 3-methyl (identified in C. balsamita seeds) share the aldehyde moiety but lack the oxane ring and hydroxyl group. These simpler aldehydes exhibit lower boiling points and higher volatility compared to 3-Hydroxy-3-(oxan-4-yl)butanal, which is likely less volatile due to its larger size and hydrogen-bonding capacity .

Phosphorylated Derivatives

Compounds like (3R)-3-hydroxy-2-oxo-4-(phosphonooxy)butanoic acid (C₄H₇O₈P) demonstrate how phosphorylation modifies solubility and biological activity. While structurally distinct, this highlights the impact of electronegative substituents (e.g., phosphate vs. oxane) on acidity and metal-binding properties .

Data Table: Key Properties of 3-Hydroxy-3-(oxan-4-yl)butanal and Analogues

Research Findings and Gaps

- Synthetic Utility : The oxane ring in 3-Hydroxy-3-(oxan-4-yl)butanal may enhance stereochemical control in aldol reactions, akin to tetrahydropyran-protected aldehydes used in natural product synthesis.

- Stability Concerns : Aldehydes are prone to oxidation, but the oxane ring could sterically protect the aldehyde group, a hypothesis supported by studies on similar shielded aldehydes .

Biological Activity

3-Hydroxy-3-(oxan-4-yl)butanal is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development. This article explores its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

The structural uniqueness of 3-Hydroxy-3-(oxan-4-yl)butanal arises from the presence of the oxan-4-yl group, which enhances its reactivity and potential interactions with biomolecules. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications in organic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | 3-hydroxy-3-(oxan-4-yl)butanal |

| InChI | InChI=1S/C9H16O3/c1-9(11,4-5-10)8-2-6-12-7-3-8/h5,8,11H,2-4,6-7H2,1H3 |

| Canonical SMILES | CC(CC=O)(C1CCOCC1)O |

The biological activity of 3-Hydroxy-3-(oxan-4-yl)butanal is primarily attributed to its functional groups—the hydroxyl and aldehyde groups—which allow it to form covalent bonds with various biomolecules. This reactivity is crucial for its role in mediating biochemical pathways and interactions.

Antioxidant Properties

Research indicates that compounds similar to 3-Hydroxy-3-(oxan-4-yl)butanal exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress and may contribute to the compound's therapeutic potential in diseases characterized by oxidative damage .

Cytotoxicity Studies

In vitro studies have demonstrated that 3-Hydroxy-3-(oxan-4-yl)butanal exhibits cytotoxic effects against various cancer cell lines. For instance, a study on HL-60 cells revealed that the compound influences gene expression related to apoptosis and cell proliferation . The mechanisms involved include the modulation of signaling pathways associated with cell survival.

Anti-inflammatory Activity

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and mediating immune responses, it could serve as a potential therapeutic agent for inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Hydroxy-3-(oxan-4-yl)butanal, it is helpful to compare it with structurally related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-Hydroxybutanal | Lacks oxan ring | Moderate antioxidant activity |

| 3-Hydroxy-3-methylbutanal | Contains methyl group | Lower cytotoxicity |

| 4-Hydroxy-3-(oxan-4-yl)butanal | Hydroxyl group at a different position | Potentially similar activities |

Case Studies

- Cytotoxicity in Cancer Research : A study focusing on the effects of 3-Hydroxy-3-(oxan-4-yl)butanal on HL-60 leukemia cells showed significant changes in gene expression related to apoptosis pathways. The compound was found to increase c-fos mRNA levels, suggesting a role in cell signaling related to growth inhibition .

- Antioxidant Efficacy : Another investigation assessed the antioxidant capacity of compounds derived from similar structures, indicating that derivatives of 3-Hydroxy-3-(oxan-4-yl)butanal could effectively scavenge free radicals and reduce oxidative stress markers in cellular models .

Q & A

Q. What synthetic methodologies are effective for preparing 3-Hydroxy-3-(oxan-4-yl)butanal, and what intermediates are critical?

Methodological Answer: Synthesis typically involves multi-step strategies, such as:

- Aldehyde Protection: The aldehyde group may require protection (e.g., acetal formation using 1,3-dioxolane derivatives) to prevent unwanted side reactions during hydroxyl or tetrahydropyranyl group introduction .

- Key Intermediates: 3-Oxo precursors (e.g., 3-oxo-4-(tetrahydropyranyl)butanal) can be reduced selectively to introduce the hydroxyl group. Sodium borohydride or catalytic hydrogenation may be employed, with solvent polarity carefully controlled to avoid over-reduction .

Q. How can the purity and structural identity of 3-Hydroxy-3-(oxan-4-yl)butanal be validated?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: - and -NMR to confirm hydroxyl, aldehyde, and tetrahydropyranyl proton environments.

- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns.

- HPLC: Use reverse-phase columns (C18) with UV detection at 210–220 nm to assess purity (>95%) .

Q. What safety protocols are essential for handling 3-Hydroxy-3-(oxan-4-yl)butanal?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Storage: Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation or aldehyde dimerization .

Advanced Research Questions

Q. How can competing reactivity between the aldehyde and hydroxyl groups be controlled during synthesis?

Methodological Answer:

- Protection-Deprotection Strategies:

- Aldehyde Protection: Convert the aldehyde to a stable acetal using ethylene glycol and p-toluenesulfonic acid.

- Hydroxyl Group Activation: Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) to prevent unwanted nucleophilic reactions.

- Stepwise Deprotection: Remove the acetal under mild acidic conditions (e.g., diluted HCl) after introducing the tetrahydropyranyl group .

Q. What computational approaches predict the biological interactions of 3-Hydroxy-3-(oxan-4-yl)butanal?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., dehydrogenases) or receptors. Focus on hydrogen bonding between the hydroxyl/aldehyde groups and active-site residues .

- DFT Calculations: Optimize the compound’s geometry and calculate electrostatic potential maps to identify reactive sites for further experimental validation .

Q. How do stereochemical variations at C3 influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .

- Activity Comparison: Test enantiomers in bioassays (e.g., antimicrobial or enzyme inhibition assays). For example, the (R)-enantiomer may show higher affinity for target proteins due to spatial compatibility with binding pockets .

Q. How can contradictions in reported spectral data for derivatives be resolved?

Methodological Answer:

- Advanced NMR Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., tetrahydropyranyl protons).

- X-ray Crystallography: Obtain single-crystal structures to unambiguously confirm bond configurations and stereochemistry .

Q. What ecological toxicity considerations apply to 3-Hydroxy-3-(oxan-4-yl)butanal?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.